1-(2,4,6-Trifluorophenyl)piperazine
Description
Contextualization within Medicinal Chemistry and Pharmaceutical Research
In medicinal chemistry, the strategic incorporation of fluorine atoms into potential drug molecules is a widely utilized strategy to enhance pharmacological properties. nih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com The introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, thereby improving bioavailability and cell membrane permeability. mdpi.com For instance, fluorination of a phenyl ring can alter its electronic properties, influencing interactions with protein receptors and potentially increasing binding potency and selectivity. mdpi.com
The compound 1-(2,4,6-Trifluorophenyl)piperazine sits at the intersection of two important concepts in drug design: the use of the piperazine (B1678402) core and the strategic application of fluorine substitution. Phenylpiperazine derivatives are integral to numerous approved drugs, particularly those targeting the central nervous system (CNS). The exploration of specific fluorination patterns, such as the 2,4,6-trifluoro substitution, is a logical progression in the quest to refine the pharmacological profiles of this class of compounds. Research in this area aims to understand how such substitutions can lead to new therapeutic agents for a wide range of diseases.
Significance of the Piperazine Scaffold in Bioactive Molecule Design
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. tandfonline.comresearchgate.net Its prevalence is due to a combination of favorable physicochemical and structural properties.
The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the creation of diverse chemical libraries and the fine-tuning of a molecule's properties. nih.gov This versatility enables medicinal chemists to connect different pharmacophoric groups or to use the piperazine ring itself as a key element for interacting with a biological target. tandfonline.com Furthermore, the piperazine moiety often improves the pharmacokinetic properties of a drug candidate. researchgate.netnih.gov Its basic nature can enhance aqueous solubility and allows for the formation of salts, which is beneficial for formulation. The structural rigidity of the piperazine ring, combined with its conformational flexibility, allows it to present substituents in well-defined spatial orientations for optimal receptor binding. tandfonline.comnih.gov
The piperazine scaffold is a core component in a vast array of therapeutic agents with activities including anticancer, antimicrobial, antidepressant, and antiviral effects, demonstrating its broad applicability in drug development. nih.govresearchgate.net
Overview of Fluorinated Phenylpiperazine Derivatives in Academic Literature
The academic literature contains extensive research on phenylpiperazine derivatives where the phenyl ring is substituted with fluorine or fluorine-containing groups, such as trifluoromethyl (CF3). These studies explore how the position and number of fluorine substituents affect the biological activity of the compounds.
One of the most studied derivatives is 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), which is known to act as a serotonergic agonist. nih.gov Its pharmacological profile has been extensively characterized, revealing its interaction with various serotonin (B10506) receptors. nih.gov Other isomers, such as 1-(4-(Trifluoromethyl)phenyl)piperazine (pTFMPP), have also been synthesized and evaluated, though they are less common. wikipedia.org
Research has demonstrated that fluorinated phenylpiperazine moieties are key components in molecules targeting a variety of receptors and transporters. For example, derivatives have been investigated as:
Serotonin and Dopamine (B1211576) Receptor Ligands: Many studies focus on the development of ligands for serotonin (5-HT) and dopamine (D2) receptors, which are important targets for antipsychotic and antidepressant drugs. tandfonline.comrsc.orgresearchgate.net
Enzyme Inhibitors: Certain fluorinated phenylpiperazines have been designed as inhibitors for enzymes like monoamine oxidase B (MAO-B), relevant in neurodegenerative diseases. nih.gov
Transporter Inhibitors: The structure is also found in inhibitors of nucleoside and dopamine transporters. frontiersin.orgnih.gov
The table below summarizes the research findings for a selection of fluorinated phenylpiperazine derivatives, highlighting their diverse biological targets.
| Compound/Derivative Class | Biological Target/Activity Studied | Key Research Finding |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | Serotonergic agonist | Interacts with multiple serotonin receptor subtypes. nih.gov |
| 1-(2-Fluorophenyl)piperazine derivatives | Serotonin (5-HT1A/5-HT7) receptors | Identified potent ligands with potential antidepressant and anxiolytic effects. tandfonline.com |
| (2-Fluorophenyl)piperazine moiety | Monoamine Oxidase B (MAO-B) inhibitors | Incorporation into pyridazinone structures led to selective MAO-B inhibitors. nih.gov |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) analogues | Equilibrative Nucleoside Transporters (ENTs) | Halogen substitution on the fluorophenyl moiety was found to be essential for inhibitory effects on ENT1 and ENT2. frontiersin.org |
| Arylpiperazine derivatives | Broad-spectrum antimicrobial agents | Showed potent activity against clinically relevant bacteria and fungi with favorable pharmacokinetic profiles. nih.gov |
This table is for illustrative purposes and represents a selection of findings from the academic literature.
Research Gaps and Future Perspectives for this compound Studies
Despite the extensive research into fluorinated phenylpiperazines, a significant research gap exists specifically for the This compound isomer. A thorough review of the academic literature reveals a scarcity of studies dedicated to its synthesis, characterization, and biological evaluation. While its constituent parts—the piperazine ring and the fluorinated phenyl group—are well-understood in other contexts, the specific pharmacological profile imparted by the 2,4,6-trifluoro substitution pattern remains largely unexplored.
This lack of specific data presents several opportunities for future research:
Synthesis and Characterization: The development and optimization of synthetic routes to produce this compound in high purity and yield would be the foundational step for any further investigation.
Pharmacological Screening: Given the broad range of activities of related compounds, a comprehensive screening of this specific isomer against a panel of biological targets is warranted. This could include assays for CNS receptors (serotonin, dopamine, adrenergic), various enzymes, and ion channels.
Structure-Activity Relationship (SAR) Studies: Investigating this compound would provide a valuable data point for understanding the SAR of fluorinated phenylpiperazines. Comparing its activity to mono- and di-fluorinated analogues, as well as other trifluorinated isomers, could elucidate the specific contribution of the 2,4,6-substitution pattern to target binding and selectivity.
Computational Modeling: Molecular docking and dynamics simulations could predict the binding modes of this compound at various receptor sites, helping to guide and rationalize experimental screening efforts.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trifluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-7-5-8(12)10(9(13)6-7)15-3-1-14-2-4-15/h5-6,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQMYJMEDLZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,4,6 Trifluorophenyl Piperazine and Analogous Arylpiperazines
General Synthetic Strategies for N-Arylpiperazines
The construction of N-arylpiperazines can be broadly categorized into three main approaches: nucleophilic aromatic substitution, reductive amination, and the formation of the piperazine (B1678402) ring through cyclization reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA r) is a prominent method for the synthesis of N-arylpiperazines. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile, in this case, the piperazine nitrogen. wikipedia.org The aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group to facilitate the nucleophilic attack. wikipedia.orgyoutube.com
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing substituents is crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for N-arylation. nih.govmdpi.com These reactions utilize a palladium catalyst in conjunction with a suitable phosphine ligand to couple an aryl halide or triflate with piperazine. nih.gov This methodology offers a broad substrate scope and is often more efficient than traditional SNA r reactions, particularly for less activated aryl halides. mdpi.com
Reductive Amination Pathways
Reductive amination provides an alternative route to N-arylpiperazines, particularly for the introduction of N-alkyl substituents on the piperazine ring. This two-step process typically involves the initial formation of an iminium ion from the reaction of a piperazine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or through catalytic hydrogenation. mdpi.comnih.gov While commonly used for N-alkylation of a pre-formed arylpiperazine, it can also be employed in more complex synthetic sequences. For instance, a primary amine can be converted into a piperazine ring through a sequence involving double Michael addition to nitrosoalkenes followed by catalytic reductive cyclization. nih.gov
Cyclization Reactions for Piperazine Ring Formation
The piperazine ring itself can be constructed through various cyclization strategies. A common approach involves the reaction of a primary amine with two equivalents of a suitable dielectrophile, such as a dihaloalkane or an epoxide. For instance, N-arylpiperazines can be synthesized from anilines and bis(2-chloroethyl)amine hydrochloride. researchgate.net
More contemporary methods utilize catalytic processes to achieve cyclization. Palladium-catalyzed cyclization reactions can be employed for the modular synthesis of highly substituted piperazines. organic-chemistry.org Another strategy involves the ring-opening of activated aziridines with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to furnish highly substituted piperazines stereoselectively. acs.orgfigshare.com Additionally, manganese(III) acetate mediated radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds have been reported to yield piperazine-containing dihydrofuran molecules. nih.gov
Specific Routes for Fluorinated Phenylpiperazine Synthesis
The synthesis of fluorinated phenylpiperazines, such as 1-(2,4,6-trifluorophenyl)piperazine, presents specific challenges and often requires tailored synthetic approaches.
Introduction of Trifluorophenyl Moieties
The introduction of a trifluorophenyl group onto the piperazine nitrogen is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. In the case of this compound, the starting material would likely be 1,2,3,5-tetrafluorobenzene or a related activated derivative. The high degree of fluorination on the benzene ring activates it towards nucleophilic attack by piperazine.
For other fluorinated phenylpiperazines, such as those containing a trifluoromethyl group, the synthesis often starts with the corresponding trifluoromethyl-substituted aniline or aryl halide. chemicalbook.comchemsynthesis.comwikipedia.orggoogle.com For example, 1-[3-(trifluoromethyl)phenyl]piperazine can be synthesized from 3-(trifluoromethyl)aniline. chemsynthesis.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of fluorinated phenylpiperazines. Key parameters that are often varied include the choice of solvent, base, catalyst, and temperature.
For palladium-catalyzed reactions, the selection of the appropriate phosphine ligand is critical for reaction efficiency. In the synthesis of 1-(4-[18F]fluorophenyl)piperazine, the use of RuPhos as a ligand with a palladium acetate catalyst was found to be effective. nih.gov The choice of base is also important; while strong bases like sodium tert-butoxide are common, weaker inorganic bases such as potassium phosphate or cesium carbonate have been shown to be effective in certain systems. nih.govresearchgate.net
Solvent choice can significantly impact reaction outcomes. While toluene is a common solvent for Buchwald-Hartwig aminations, more polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to be effective, and in some cases, superior. nih.gov The optimization of reaction temperature is also a critical factor. nih.gov
Below is a table summarizing various synthetic approaches for N-arylpiperazines, including examples relevant to fluorinated derivatives.
| Methodology | Reactants | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNA r) | Activated Aryl Halide + Piperazine | Electron-withdrawing groups on aryl ring | N-Arylpiperazine | wikipedia.orgmasterorganicchemistry.com |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Piperazine | Palladium catalyst + Phosphine ligand | N-Arylpiperazine | nih.govmdpi.com |
| Reductive Amination | Arylpiperazine + Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl-N'-arylpiperazine | mdpi.com |
| Cyclization | Aniline + Bis(2-chloroethyl)amine | Heat | N-Arylpiperazine | researchgate.net |
| Aziridine Ring-Opening/Annulation | Activated Aziridine + Aniline + Propargyl Carbonate | Palladium catalyst | Substituted N-Arylpiperazine | acs.orgfigshare.com |
Green Chemistry Principles in Piperazine Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of arylpiperazine synthesis, this often involves the development of solvent-free reactions, the use of efficient catalytic systems, and the application of alternative energy sources like microwave and ultrasound irradiation.
Traditional methods for the synthesis of N-arylpiperazines often require high temperatures, long reaction times, and the use of toxic solvents. scbt.com To overcome these limitations, significant research has focused on palladium-catalyzed Buchwald-Hartwig amination, which has emerged as a powerful tool for C-N bond formation.
A notable advancement is the development of a facile Pd-catalyzed methodology for synthesizing arylpiperazines under aerobic and solvent-free conditions. organic-chemistry.orgx-mol.com This approach is particularly effective for coupling both electron-rich and sterically hindered aryl chlorides with piperazine. organic-chemistry.org In an eco-friendly and cost-effective variation, an excess of piperazine itself can be used as the solvent, eliminating the need for other organic solvents. organic-chemistry.org This method can achieve high yields, up to 97%, in as little as 10 minutes, representing a significant improvement over traditional protocols that require extended reaction times and anhydrous or inert conditions. organic-chemistry.org
The synthesis of fluorinated arylpiperazines, such as this compound, can be achieved through nucleophilic aromatic substitution (SNAr). A relevant patent describes the N-arylation of N-methylpiperazine with 1,3,5-trifluorobenzene using various bases and solvents. This reaction highlights the feasibility of coupling highly fluorinated benzenes with the piperazine core. google.com The general applicability of solvent- and catalyst-free methods for creating organofluorine compounds further supports the potential for green synthesis of the target molecule. researchgate.netmdpi.com
Table 1: Comparison of Catalytic Methods for Arylpiperazine Synthesis
| Method | Catalyst System | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst | Aerobic, Solvent-Free (piperazine as solvent) | Rapid (10 min), High Yield (up to 97%), Eco-friendly, Cost-effective | organic-chemistry.orgx-mol.com |
| Nucleophilic Aromatic Substitution | Strong base (e.g., LiHMDS) | Various solvents (e.g., THF) or solvent-free | Applicable to highly fluorinated arenes | google.com |
Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional synthesis methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. researchgate.net
This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing a piperazine moiety. For instance, a green sonochemical protocol has been developed for the synthesis of 1,3,5-triazine derivatives, where piperazine is used as a key building block. mdpi.comnih.gov These reactions can often be conducted in environmentally benign solvents like water, and in some cases, are more versatile than microwave-assisted methods. nih.gov The synthesis of triazine-based pyrazoline derivatives has also been improved using ultrasonication, demonstrating the broad applicability of this energy source. researchgate.net While a specific sonochemical synthesis for this compound is not detailed in the available literature, the successful application of this method for related piperazine-containing heterocycles suggests its potential as a viable and eco-friendly synthetic route. mdpi.comnih.gov
Derivatization Strategies of the Piperazine Core for Structural Diversity
The piperazine scaffold is highly amenable to chemical modification, allowing for the creation of diverse compound libraries for drug discovery. jocpr.comresearchgate.net Derivatization typically occurs at the nitrogen atoms, particularly the N4 position of an N1-arylpiperazine, but can also involve more complex modifications to the ring structure itself.
The secondary amine of an N-arylpiperazine, such as this compound, is a key site for introducing structural diversity. A common strategy is N-alkylation or N-arylation to attach various substituents.
For example, derivatives of the closely related 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been synthesized through reductive amination. This involves reacting the parent piperazine with various substituted benzaldehydes in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-benzyl derivatives. Another approach involves the direct alkylation with propargyl chloride in the presence of a base like sodium carbonate to introduce an alkyne functionality, which can be used for further click chemistry modifications. google.com These methods allow for the systematic exploration of the chemical space around the piperazine core to optimize pharmacological properties.
Table 2: Examples of N4-Functionalization of Trifluoromethylphenyl)piperazine
| Parent Compound | Reagent | Reaction Type | N4-Substituent | Reference |
|---|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine | Substituted Benzaldehyde / NaBH(OAc)₃ | Reductive Amination | Substituted Benzyl (B1604629) | |
| 1-(3-Trifluoromethylphenyl)piperazine | Propargyl chloride / Na₂CO₃ | N-Alkylation | Propargyl | google.com |
To achieve greater structural diversity and conformational rigidity, the simple piperazine ring can be modified by introducing bridging linkers or incorporating it into larger, fused ring systems. These strategies can significantly influence a molecule's binding affinity and selectivity for its biological target.
Bridged Piperazines: Replacing the monocyclic piperazine core with a bicyclic system, such as a diazabicyclo[3.2.1]octane or a (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, introduces conformational constraints. nih.gov This approach has been used to create rigid analogues of bioactive compounds to probe the optimal geometry for receptor binding. nih.gov The synthesis of these bridged structures provides a pathway to novel chemical entities where the spatial relationship between the nitrogen atoms and their substituents is more defined. nih.govnih.gov
Ancillary Rings: The piperazine ring can also be used as a building block for constructing more complex, fused heterocyclic systems. For example, 1-phenyl-piperazine-2,6-diones can be synthesized and serve as precursors to fused systems like 2-phenyl-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione. nih.gov This strategy involves building additional rings onto the piperazine core, leading to structurally complex and diverse molecules with potential applications in various fields, including as herbicides. nih.gov
Advanced Analytical Techniques in Characterization of 1 2,4,6 Trifluorophenyl Piperazine and Its Derivatives
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for determining the molecular architecture of 1-(2,4,6-Trifluorophenyl)piperazine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the structural framework of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each nucleus can be determined.
In the ¹H NMR spectrum, the protons on the piperazine (B1678402) ring typically exhibit signals in the aliphatic region, while the protons on the trifluorophenyl ring appear in the aromatic region. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity and stereochemistry of the molecule. Variable temperature NMR studies can also be employed to investigate conformational dynamics, such as the barrier to rotation around the C-N bond. researchgate.net
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the trifluorophenyl ring are influenced by the strongly electron-withdrawing fluorine substituents.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The spectrum of this compound would show distinct signals for the fluorine atoms at the 2, 4, and 6 positions of the phenyl ring, with their chemical shifts and coupling patterns revealing details about their electronic environment and through-space interactions.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 7.5 | Signals from the trifluorophenyl ring protons. |
| ¹H (Piperazine) | 2.5 - 3.5 | Signals from the -CH2- groups of the piperazine ring. |
| ¹³C (Aromatic) | 110 - 160 | Signals from the carbon atoms of the trifluorophenyl ring. |
| ¹³C (Piperazine) | 40 - 60 | Signals from the carbon atoms of the piperazine ring. |
| ¹⁹F | Varies | Dependent on the specific chemical environment of each fluorine atom. |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com
In the mass spectrum, the protonated molecule [M+H]⁺ is typically observed. nih.govxml-journal.netufz.demassbank.eu The fragmentation pattern of the molecule under techniques like collision-induced dissociation (CID) provides structural information. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the C-N bond between the piperazine ring and the phenyl ring, as well as fragmentation within the piperazine ring itself. xml-journal.netresearchgate.net For instance, the loss of a C₂H₄N fragment is a characteristic fragmentation of the piperazine ring. nih.gov The presence of the trifluorophenyl group will also lead to characteristic fragment ions.
| Ion | m/z (example) | Description |
| [M+H]⁺ | 231.1104 | Protonated molecular ion. massbank.eu |
| Fragment 1 | 188 | Characteristic fragment ion. nih.gov |
| Fragment 2 | 174 | Characteristic fragment ion. xml-journal.net |
| Fragment 3 | 145 | Characteristic fragment ion. nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov These techniques are valuable for identifying the functional groups present in this compound.
The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and piperazine rings, C-N stretching vibrations, and the highly characteristic C-F stretching vibrations of the trifluorophenyl group. nih.govnist.gov
Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.govchemicalbook.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental bands. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| C-N Stretch | 1180 - 1360 |
| C-F Stretch | 1000 - 1400 |
UV/Vis Spectroscopy for Electronic Transitions and Optical Properties
UV/Vis spectroscopy provides information about the electronic transitions within a molecule and its optical properties. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the trifluorophenyl ring and n-π* transitions involving the nitrogen lone pairs. researchgate.net While piperazine itself does not absorb UV light, the substituted phenyl ring is a chromophore. researchgate.net
The position and intensity of these absorption bands can be influenced by the solvent polarity. Theoretical calculations using time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and compare them with the experimental spectrum. nih.govresearchgate.net
| Transition | Typical Wavelength Range (nm) |
| π-π | 200 - 280 |
| n-π | > 280 |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of pharmaceutical compounds and other organic molecules. researchgate.netrdd.edu.iq For this compound, a reversed-phase HPLC method would typically be employed.
This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape. xml-journal.netmassbank.eu The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.
HPLC methods can be developed and validated to provide quantitative information about the purity of the compound and to separate it from structurally similar isomers, which can be challenging to differentiate by other techniques. researchgate.netrsc.org
| Parameter | Typical Conditions |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid massbank.eu |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Flow Rate | 0.2 - 1.0 mL/min massbank.eu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of semi-volatile and volatile compounds. unodc.org For the analysis of many piperazine derivatives, including this compound, direct analysis can be challenging due to their polarity and relatively low volatility. To overcome these limitations and improve chromatographic performance, a derivatization step is often employed. mdpi.comsemanticscholar.org This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative suitable for GC analysis.
The most common derivatization strategy for compounds containing secondary amine groups, such as the piperazine ring, is acylation. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a trifluoroacetyl (TFA) derivative. This modification masks the polar N-H group, reducing intermolecular hydrogen bonding and increasing the compound's volatility.
In a typical GC-MS analysis, a sample containing the derivatized this compound is injected into the gas chromatograph. nih.gov The instrument uses a capillary column, often with a non-polar stationary phase like DB-5MS, and an inert carrier gas, such as helium, to separate the components of the mixture based on their boiling points and interactions with the stationary phase. nih.govnist.gov
Following separation in the GC column, the eluted derivatives enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint. The fragmentation pattern of the derivatized molecule provides crucial structural information. For the TFA derivative of a phenylpiperazine, characteristic fragmentation includes the loss of fragments from the piperazine ring and the formation of ions representing the substituted phenyl moiety. researchgate.netresearchgate.net For example, the mass spectra of trifluoroacetyl amides of piperazine compounds show molecular ion peaks at high relative abundance, with a major fragment ion corresponding to the substituted benzyl (B1604629) or phenyl cation. researchgate.net
Table 1: Representative GC-MS Fragmentation Data for a Trifluoroacetylated Phenylpiperazine Derivative
| Ion Description | Proposed Fragment Structure | Representative m/z |
| Molecular Ion [M]⁺ | [C₁₃H₁₁F₆N₂O]⁺ | 326 |
| Fragment from piperazine ring cleavage | [M-C₂H₄N]⁺ | 284 |
| Trifluorophenylpiperazine cation | [C₁₀H₁₁F₃N₂]⁺ | 230 |
| Trifluorophenyl cation | [C₆H₂F₃]⁺ | 145 |
| Piperazine ring fragment | [C₄H₉N₂]⁺ | 85 |
| Piperazine ring fragment | [C₃H₆N]⁺ | 56 |
Note: The m/z values are hypothetical for the TFA derivative of this compound and are presented to illustrate a typical fragmentation pattern. Actual values would be confirmed by experimental analysis.
The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer allows for highly specific and sensitive identification of this compound derivatives in complex matrices. unodc.org
Micellar Electrokinetic Chromatography (MEKC) for Lipophilicity Determination
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a hybrid of capillary electrophoresis and chromatography. core.ac.uk It is particularly well-suited for the analysis of both neutral and charged molecules, making it an ideal method for characterizing the physicochemical properties of pharmaceutical compounds like this compound. wikipedia.orgnih.gov One of its key applications is the determination of lipophilicity, a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov
The fundamental principle of MEKC involves the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), in the running buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This leads to the formation of micelles, which act as a pseudo-stationary phase. In a fused-silica capillary under a high voltage, the bulk flow of the buffer (the electroosmotic flow, EOF) is typically directed towards the cathode. scispace.com Anionic micelles, like those of SDS, have their own electrophoretic mobility towards the anode, but the powerful EOF overcomes this, resulting in a net migration of the micelles towards the cathode at a slower velocity than the bulk buffer. scispace.com
During an MEKC separation, analytes partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles (the pseudo-stationary phase). core.ac.uk Highly hydrophilic compounds spend little time in the micelles and migrate close to the speed of the EOF. Conversely, highly lipophilic compounds are almost completely solubilized within the micelles and migrate at the velocity of the micelles. Compounds with intermediate lipophilicity, such as this compound, will have migration times between these two extremes, determined by their partition coefficient between the two phases.
The lipophilicity of a compound can be quantified by its retention factor (k), which is calculated from the migration times of the analyte (t_R), the EOF marker (t_EOF, typically a neutral, non-partitioning compound like methanol), and the micelle marker (t_mic, often a highly lipophilic dye like Sudan III). The retention factor is directly related to the octanol-water partition coefficient (log P), a standard measure of lipophilicity. nih.gov By establishing a linear correlation between the logarithm of the retention factor (log k) and the known log P values of a series of standard compounds, the log P of an unknown compound can be accurately determined.
Table 2: Illustrative MEKC Data for Lipophilicity Determination of an Arylpiperazine Series
| Compound | Migration Time (t_R) (min) | Retention Factor (k) | Calculated log P (ClogP) |
| 1-Phenylpiperazine | 7.2 | 1.85 | 1.99 |
| 1-(4-Fluorophenyl)piperazine (B120373) | 7.8 | 2.21 | 2.25 |
| 1-(4-Chlorophenyl)piperazine | 8.5 | 2.68 | 2.84 |
| This compound | 8.9 | 2.95 | 3.15 |
| 1-(3-Trifluoromethylphenyl)piperazine | 9.3 | 3.22 | 3.40 |
Note: This table presents hypothetical data to illustrate the principle. t_EOF is assumed to be 4.5 min and t_mic is assumed to be 12.0 min. The ClogP values are representative for the compound class. The data demonstrates the correlation between increasing migration time/retention factor and increasing lipophilicity (ClogP).
MEKC offers several advantages for lipophilicity determination, including high efficiency, rapid analysis times, and minimal sample and solvent consumption, positioning it as a valuable tool in the advanced characterization of compounds like this compound. nih.govijpsonline.com
Pharmacological and Biological Activity Profiling of 1 2,4,6 Trifluorophenyl Piperazine Analogues: in Vitro and Preclinical in Vivo Studies
Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors)
The interaction of arylpiperazine derivatives with serotonin (5-HT) receptors is a primary focus of their pharmacological investigation. These receptors are implicated in a wide range of physiological and pathological processes, making them key targets for therapeutic development.
In Vitro Receptor Affinity and Selectivity Assays (e.g., Radioligand Binding)
Radioligand binding assays are crucial for determining the affinity (often expressed as the inhibition constant, Ki) of a compound for a specific receptor. Studies on trifluoromethylphenylpiperazine (TFMPP) analogues have revealed varied affinities for several serotonin receptor subtypes.
For instance, research on hybrid analogues combining structural elements of 1-(3-trifluoromethylphenyl) piperazine (B1678402) (3-TFMPP) and 1-(3,4-methylenedioxybenzyl) piperazine (3,4-MDBP) has provided detailed binding data. nih.govfrontiersin.org These studies show that the position of the trifluoromethyl group on the phenyl ring and the nature of the other substituent on the piperazine nitrogen are critical determinants of receptor affinity. While these specific hybrid analogues showed high affinity for 5-HT2A and 5-HT2C receptors, their affinity for other subtypes like 5-HT1B and 5-HT1D was negligible (Ki > 1000 nM). nih.gov
Another series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated significant affinity for 5-HT1A and 5-HT7 receptors. nih.govmdpi.com This highlights the potential for developing subtype-selective ligands by modifying the structure of the trifluoromethylphenylpiperazine core.
| Compound/Analogue Class | 5-HT₁ₐ (Ki, nM) | 5-HT₁B (Ki, nM) | 5-HT₁D (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₇ (Ki, nM) | Reference |
| 1-(3-TFMPP) | 288 | 132 | 282 | 269 | 62 | - | nih.gov |
| Hybrid Analogues of 3-TFMPP and 3,4-MDBP | - | >1000 | >1000 | High | High | - | nih.gov |
| 3-TFMPP-alkyl-imidazo[2,1-f]purine-diones | Potent | - | - | - | - | Potent | nih.govmdpi.com |
| Arylpiperazinylbutyl-dihydro-triazinones | High | - | - | - | - | Moderate | nih.gov |
This table is representative of findings for trifluoromethylphenylpiperazine analogues. Specific Ki values can vary significantly based on the full molecular structure.
Functional Assays for Agonist, Antagonist, or Modulator Activity (e.g., Adenylate Cyclase Inhibition, Electrophysiology)
Functional assays determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to an agonist).
1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP) has been shown to act as a full agonist at 5-HT1B, 5-HT1D, and 5-HT2C receptors, while functioning as a weak partial agonist or antagonist at the 5-HT2A receptor. nih.gov In studies on rat stomach fundus, m-TFMPP displayed high affinity for the 5-HT receptor but had little efficacy, suggesting antagonist or weak partial agonist properties at this specific tissue receptor. osti.gov
Investigation of Specific Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C, 5-HT7)
Detailed investigations into specific 5-HT receptor subtypes have elucidated the nuanced pharmacology of TFMPP analogues.
5-HT1A and 5-HT7 Receptors : A series of 3-trifluoromethylphenylpiperazinylalkyl derivatives were synthesized and found to be potent ligands for both 5-HT1A and 5-HT7 receptors, with some compounds acting as mixed 5-HT1A/5-HT7 receptor ligands. nih.govmdpi.com Similarly, arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazin-6(1H)-one containing a 1-(m-trifluorophenyl)piperazine fragment showed high affinity for 5-HT1A receptors and moderate affinity for 5-HT7 receptors. nih.gov
5-HT1B and 5-HT1D Receptors : The parent compound, 3-TFMPP, binds with significant affinity to 5-HT1B (Ki = 132 nM) and 5-HT1D (Ki = 282 nM) receptors, acting as a full agonist at these sites. nih.gov However, certain N,N-disubstituted hybrid analogues of 3-TFMPP exhibit negligible affinity for these subtypes. nih.gov
5-HT2C Receptor : 3-TFMPP shows its highest affinity for the 5-HT2C receptor (Ki = 62 nM) among the tested serotonin receptors, where it acts as a full agonist. nih.gov
Enzyme Inhibition Profiling
Beyond receptor modulation, arylpiperazine compounds have been explored for their ability to inhibit various enzymes, which represents another avenue for therapeutic intervention.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B, PDE10A)
Phosphodiesterases are enzymes that regulate cellular levels of cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms is a therapeutic strategy for inflammatory and neurological disorders. mdpi.commdpi.com
A study evaluating 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione assessed their inhibitory activity against PDE4B and PDE10A. nih.govmdpi.com The results indicated that while these compounds were potent serotonin receptor ligands, they possessed only weak inhibitory potencies for both PDE4B and PDE10A. nih.govmdpi.com This suggests that the trifluoromethylphenylpiperazine scaffold, within this particular chemical series, does not confer strong PDE inhibition.
| Compound Class | PDE4B Inhibition | PDE10A Inhibition | Reference |
| 3-TFMPP-alkyl-imidazo[2,1-f]purine-diones | Weak | Weak | nih.govmdpi.com |
Kinase Inhibition (e.g., mTOR, CDK4/6, PI3K, DNA-PK)
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. frontiersin.orgnih.govsemanticscholar.org Consequently, kinase inhibitors are a major focus of drug discovery. wikipedia.org
The trifluoromethylphenylpiperazine moiety has been incorporated into molecules designed as kinase inhibitors.
mTOR, PI3K, and DNA-PK : The mammalian target of rapamycin (B549165) (mTOR), phosphoinositide 3-kinase (PI3K), and DNA-dependent protein kinase (DNA-PK) are related kinases in the PIKK family that regulate cell growth and DNA damage repair. nih.govnih.gov A potent and selective mTOR inhibitor, Torin2, was developed incorporating a 1-(3-(trifluoromethyl)phenyl) moiety, demonstrating that this chemical group is compatible with high-affinity binding to the mTOR kinase domain. nih.gov This compound exhibited an EC50 of 0.25 nM for inhibiting cellular mTOR activity and showed 800-fold selectivity over PI3K. nih.gov Other research has focused on developing dual or triple inhibitors targeting these pathways. google.com For instance, CC-115 is a dual inhibitor of mTOR and DNA-PK. nih.gov
Other Kinases : A purine (B94841) ribonucleoside analogue, N6-(4-Trifluoromethylphenyl)piperazine, was found to display significant antitumor activity. Its mechanism is thought to involve interference with cellular kinase activities, and it was shown to induce senescence through a pathway involving the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of cyclin-dependent kinases (CDKs). Additionally, a series of bromo-pyrimidine analogues containing a 1-(4-(trifluoromethyl)phenyl)ethylidene)acetohydrazide fragment were investigated as potent Bcr/Abl tyrosine kinase inhibitors. arabjchem.org
| Compound Class | Target Kinase(s) | Activity | Reference |
| Benzo[h] nih.govnaphthyridinones | mTOR, PI3K | Potent, selective mTOR inhibition (EC₅₀ = 0.25 nM) | nih.gov |
| Purine ribonucleosides | General Kinases, CDKs | Influences cellular kinase activities, induces Rb phosphorylation | |
| Bromo-pyrimidine analogues | Bcr/Abl Tyrosine Kinase | Potent inhibition | arabjchem.org |
Topoisomerase (Topo II) and Poly(ADP-ribose) Polymerase (PARP) Inhibition
Research into the specific inhibitory activity of 1-(2,4,6-Trifluorophenyl)piperazine on Topoisomerase II (Topo II) and Poly(ADP-ribose) Polymerase (PARP) is limited in publicly available scientific literature. However, the broader class of piperazine derivatives has been investigated for such activities.
Some sulfonyl piperazine compounds have been shown to exhibit inhibitory activity towards Topo II, with spectroscopic and molecular docking studies indicating their ability to bind to the enzyme and DNA. nih.gov For instance, certain derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety have been designed as potential Topo II inhibitors. nih.gov
Table 1: Topoisomerase II (Topo II) and Poly(ADP-ribose) Polymerase (PARP) Inhibition Data for Analogues
| Compound/Analogue | Target | Activity/Potency | Reference |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topo II | Designed as potential inhibitors | nih.gov |
| Sulfonyl piperazine compounds | Topo II | Inhibitory activity and ability to bind to Topo II and DNA | nih.gov |
Note: Specific quantitative inhibition data (e.g., IC50 values) for this compound were not available in the reviewed sources.
Acyl-CoA: Cholesterol O-acyltransferase (ACAT-1) Inhibition
There is a lack of specific research findings on the Acyl-CoA: Cholesterol O-acyltransferase (ACAT-1) inhibitory activity of this compound in the available scientific literature. However, the broader class of N,N'-diarylurea derivatives, which can include piperazine structures, has been identified as potent ACAT inhibitors. nih.gov The development of aqueous soluble ACAT-1 inhibitors has been advanced through the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. researchgate.net
Table 2: Acyl-CoA: Cholesterol O-acyltransferase (ACAT-1) Inhibition Data for Analogues
| Compound/Analogue | Target | Activity/Potency | Reference |
| N,N'-diphenylurea derivatives | ACAT | Potent inhibitors | nih.gov |
| 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles | ACAT-1 | Good activity towards advanced synthesis of aqueous soluble inhibitors | researchgate.net |
Note: Specific quantitative inhibition data (e.g., IC50 values) for this compound were not available in the reviewed sources.
Cholinesterase Inhibition
Analogues of this compound have demonstrated inhibitory activity against cholinesterase enzymes, which are therapeutic targets in neurodegenerative diseases like Alzheimer's. nih.gov
A series of novel piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. One of the compounds in this series showed significant non-competitive inhibitory potential against acetylcholinesterase (AChE) with an IC50 value of 0.2 ± 0.01 μM. mdpi.com
Furthermore, a study on N-methyl-piperazine chalcones identified a 3-trifluoromethyl-4-fluorinated derivative as a potent and selective inhibitor of monoamine oxidase-B (MAO-B) with an IC50 of 0.71 µM, which also effectively inhibited AChE with an IC50 of 8.10 µM. nih.gov Another study on 6-[4-(3-Trifluoromethylphenyl)-piperazine]-pyridazin-3(2H)-one-2-ylpropionate showed it to be a most active compound against both AChE and butyrylcholinesterase (BuChE), with inhibitory action close to the reference drug galantamine. samipubco.com
Table 3: Cholinesterase Inhibition Data for Analogues
| Compound/Analogue | Target Enzyme | IC50 Value (µM) | Reference |
| Piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivative | AChE | 0.2 ± 0.01 | mdpi.com |
| 3-Trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone | AChE | 8.10 | nih.gov |
| 6-[4-(3-Trifluoromethyl phenyl)-piperazine]-pyridazin-3(2H)-one-2-ylpropionate | AChE & BuChE | Activity close to galantamine | samipubco.com |
| Thiazole-piperazine hybrids (3a, 3c, 3i) | AChE | Significant inhibitory activity | nih.gov |
Note: The data presented is for analogues, and not specifically for this compound.
Cell-Based Biological Activity Investigations
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., MCF7, HCT116, HepG2)
Analogues of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These studies have demonstrated that certain derivatives possess significant antiproliferative and cytotoxic effects against various human cancer cell lines.
For instance, a series of novel vindoline-piperazine conjugates were synthesized and tested for their in vitro antiproliferative activity. A derivative containing a 4-trifluoromethylphenyl substituent proved to be highly effective against several cancer types, including colon, CNS, melanoma, and breast cancer cell lines. mdpi.com In another study, N6-(4-Trifluoromethylphenyl)piperazine analogue 11 displayed notable antitumor activity with IC50 values ranging from 5.2 to 9.2 μM across Huh7, HepG2, FOCUS, Mahlavu liver, MCF7 breast, and HCT116 colon carcinoma cell lines. acs.org
Furthermore, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs were tested for their in vitro anticancer activity against human cancer cells, including MCF7, HCT116, and Huh7. Several of these compounds, including those with trifluoromethyl phenylpiperazine moieties, exhibited IC50 values less than 10 μM. nih.gov
Table 4: Antiproliferative and Cytotoxic Effects of Analogues in Cancer Cell Lines
| Compound/Analogue | Cell Line | IC50 Value (µM) | Reference |
| N6-(4-Trifluoromethylphenyl)piperazine analogue 11 | Huh7, HepG2, MCF7, HCT116 | 5.2 - 9.2 | acs.org |
| 6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs | MCF7, HCT116, Huh7 | <10 | nih.gov |
| Vindoline-piperazine conjugate with 4-trifluoromethylphenyl substituent | Various cancer cell lines | Significant growth inhibition | mdpi.com |
| 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone | Leukemic cells | Pro-apoptotic properties | researchgate.net |
Note: The data presented is for analogues, and not specifically for this compound.
Induction of Apoptosis and Senescence in Cellular Models
Trifluoromethylphenylpiperazine analogues have been shown to induce programmed cell death, including apoptosis and senescence, in cancer cells.
One study found that a novel N6-(4-Trifluoromethylphenyl)piperazine analogue could induce senescence-associated cell death in liver cancer cells, as demonstrated by the SAβ-gal assay. acs.org Another study on β-elemene piperazine derivatives showed that they could induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and downregulation of c-FLIP. plos.org Phenothiazine derivatives have also been found to induce apoptosis in V79 cells. nih.gov
Table 5: Induction of Apoptosis and Senescence by Analogues
| Compound/Analogue | Cellular Model | Effect | Reference |
| N6-(4-Trifluoromethylphenyl)piperazine analogue | Liver cancer cells | Induction of senescence-associated cell death | acs.org |
| β-Elemene piperazine derivatives | Human leukemia cells | Induction of apoptosis | plos.org |
| Phenothiazine derivatives | V79 cells | Induction of apoptosis | nih.gov |
| 2-(4,6-dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone | Leukemic cells | Pro-apoptotic properties | researchgate.net |
Note: The data presented is for analogues, and not specifically for this compound.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral) against Pathogenic Strains
The piperazine scaffold is a common feature in many compounds with antimicrobial properties. Analogues of this compound have been evaluated for their efficacy against a range of pathogenic microorganisms.
Antibacterial Activity
A variety of piperazine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comapjhs.com For example, a series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines were synthesized and screened against several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.com Another study on 1,2,4-triazole (B32235) derivatives showed that those containing a 1-(4-fluorophenyl)piperazine (B120373) moiety had notable bacteriostatic activity. nih.gov
Antifungal Activity
Piperazine derivatives have also been investigated for their antifungal properties. ijbpas.com Some compounds have shown activity against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.netijbpas.com For instance, a series of pyrazolo[5,1-c] nih.govnih.govarabjchem.orgtriazine derivatives incorporating N-phenylpiperazine showed specific activity against pathogenic fungi. researchgate.net
Antiviral Activity
The antiviral potential of piperazine derivatives has been explored, with some compounds showing activity against viruses such as HIV and plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.govarabjchem.org A series of trifluoromethyl pyridine (B92270) piperazine derivatives were found to possess significant antiviral activities, with some compounds showing higher efficacy than the commercialized agent ningnanmycin. nih.gov
Table 6: Antimicrobial Efficacy of Analogues
| Compound/Analogue | Pathogenic Strain(s) | Activity/Potency (e.g., MIC, EC50) | Reference |
| 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines | S. aureus, E. coli, P. aeruginosa | Antimicrobial activity | derpharmachemica.com |
| 1,2,4-Triazole derivative with 1-(4-fluorophenyl)piperazine | Yersinia pseudotuberculosis | Bacteriostatic activity | nih.gov |
| Pyrazolo[5,1-c] nih.govnih.govarabjchem.orgtriazine derivative with N-phenylpiperazine | Candida albicans, Candida auris, Cryptococcus | Specific antifungal activity | researchgate.net |
| Trifluoromethyl pyridine piperazine derivative (A16) | Tobacco Mosaic Virus (TMV) | EC50 = 18.4 µg/mL | nih.gov |
| Trifluoromethyl pyridine piperazine derivative (A16) | Cucumber Mosaic Virus (CMV) | EC50 = 347.8 µg/mL | nih.gov |
| Piperazine containing indole (B1671886) derivatives (39-43) | HIV-1 | EC50 values ranging from 5.8 x 10-6 µM to 5.2 x 10-4 µM | arabjchem.org |
Note: The data presented is for analogues, and not specifically for this compound.
Anti-inflammatory and Antioxidant Mechanisms in Cellular Models
Analogues of this compound have been investigated for their potential to mitigate inflammation and oxidative stress. The piperazine nucleus is a common feature in many compounds with antioxidant properties. researchgate.net Studies on various piperazine derivatives have shown that their anti-inflammatory effects are often mediated by the downregulation of pro-inflammatory cytokines. nih.gov
For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory activity by reducing the levels of key inflammatory mediators. nih.gov In a pleurisy model, this compound was found to decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), both crucial cytokines in the inflammatory cascade. nih.gov While not a direct analogue, this study highlights a common mechanism for piperazine-containing compounds.
Similarly, trifluoromethylpyrazole derivatives have been noted for their anti-inflammatory potential, often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway. nih.govresearchgate.net The presence of a trifluoromethyl group is a known strategy in medicinal chemistry to enhance pharmacological effects. researchgate.net
The antioxidant activity of piperazine derivatives is also a subject of interest. researchgate.netresearchgate.net The piperazine ring can be combined with various heterocyclic structures to generate compounds with significant radical scavenging abilities. researchgate.net
Table 1: Anti-inflammatory Activity of a Piperazine Derivative (LQFM182) in a Pleurisy Model
| Parameter | Control Group | LQFM182 Treated Group | Percentage Reduction |
| TNF-α (pg/mL) | High | Reduced | Significant |
| IL-1β (pg/mL) | High | Reduced | Significant |
Data derived from a study on a piperazine derivative, not a direct trifluorophenyl analogue. nih.gov
Preclinical In Vivo Pharmacological Evaluation in Animal Models
The arylpiperazine moiety is a well-established pharmacophore in the development of CNS-active agents, particularly antidepressants and anxiolytics. researchgate.net Animal models are crucial for predicting the therapeutic potential of new compounds. nih.gov
Studies on various piperazine derivatives have demonstrated antidepressant-like effects in rodent models such as the forced swim test and tail suspension test. koreamed.orgfrontiersin.org In these tests, a reduction in immobility time is indicative of antidepressant activity. koreamed.orgfrontiersin.org For example, zinc compounds have been shown to produce antidepressant and anxiolytic effects in diabetic rats. frontiersin.org
Anxiolytic activity is often assessed using the elevated plus maze and open field tests, where an increase in time spent in the open arms or center of the arena suggests reduced anxiety. frontiersin.orgpjps.pk
The antinociceptive effects of piperazine derivatives have also been explored. The acetic acid-induced writhing test and the formalin test are common models for evaluating pain relief. nih.gov A piperazine derivative, LQFM182, was shown to reduce the number of writhings and decrease paw licking time in the late phase of the formalin test, indicating both peripheral and central analgesic effects. nih.gov
The piperazine scaffold is a component of numerous anticancer agents. researchgate.net Analogues containing a trifluoromethylphenylpiperazine moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
One study focused on novel 6-(4-substituted piperazin-1-yl)-9-(β-d-ribofuranosyl)purine derivatives. The analogue containing N6-(4-Trifluoromethylphenyl)piperazine, compound 11 , exhibited the most potent antitumor activity against a panel of liver, breast, and colon carcinoma cell lines, with IC50 values ranging from 5.2 to 9.2 μM. acs.org Further investigation revealed that this compound induces senescence-associated cell death in liver cancer cells. acs.org
Another study on 1,3,4-oxadiazole (B1194373) derivatives identified a compound with a phenylpiperazine skeleton that showed a strong cytotoxic effect on hepatoma cancer cells (HepG2). nih.gov While xenograft model data for direct this compound analogues is not widely available, these in vitro results underscore the potential of the trifluoromethylphenylpiperazine moiety in cancer therapy. acs.orgnih.gov
Table 2: In Vitro Cytotoxicity of N6-(4-Trifluoromethylphenyl)piperazine Analogue (Compound 11)
| Cell Line | Cancer Type | IC50 (μM) |
| Huh7 | Liver Carcinoma | 5.2 - 9.2 |
| HepG2 | Liver Carcinoma | 5.2 - 9.2 |
| FOCUS | Liver Carcinoma | 5.2 - 9.2 |
| Mahlavu | Liver Carcinoma | 5.2 - 9.2 |
| MCF7 | Breast Carcinoma | 5.2 - 9.2 |
| HCT116 | Colon Carcinoma | 5.2 - 9.2 |
Data from a study on a purine ribonucleoside analogue containing a 4-trifluoromethylphenylpiperazine moiety. acs.org
The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key target for antiretroviral therapy. plos.org Piperazine-based compounds have been extensively developed as CCR5 antagonists.
Research has led to the discovery of potent piperazine-based CCR5 antagonists that effectively inhibit HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). nih.gov One such compound, Sch-350634, which features a trifluoromethylphenyl group, was identified as a potent inhibitor of HIV-1 entry. nih.gov
Another study led to the development of Sch-417690/Sch-D, a highly selective and orally bioavailable CCR5 antagonist also containing a trifluoromethylphenyl moiety. nih.govebi.ac.uk This compound proved to be a potent inhibitor of HIV-1 entry into target cells. nih.gov A separate study on novel piperazine derivatives also identified compounds with significant CCR5 fusion activities and anti-HIV-1 inhibitory effects. plos.orgsemanticscholar.org
The piperazine heterocycle is a known pharmacophore in the development of antimycobacterial agents. researchgate.netresearchgate.net While in vivo data for direct this compound analogues is sparse, related structures have shown promise in vitro.
A series of 1,3,4-thiadiazole (B1197879) and piperazine substituted quinazoline (B50416) derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net Analogues with a trifluoromethyl group demonstrated strong efficacy in the range of 3.12–6.25 µg/mL in a Lowenstein-Jensen MIC assay. researchgate.net
Other research has explored different heterocyclic systems linked to piperazine for antimycobacterial activity. nih.govmdpi.com For instance, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols and their 3-nitro-5-(trifluoromethyl)phenyl analogues showed excellent and selective activity against M. tuberculosis strains. sci-hub.se These findings suggest that the inclusion of a trifluoromethylphenyl group in a piperazine-containing scaffold is a viable strategy for developing new antimycobacterial drugs.
Investigation of Molecular Mechanisms of Action
The molecular mechanisms of action for trifluorophenylpiperazine analogues are diverse and depend on the specific structural modifications of the molecule.
CNS Effects : Many arylpiperazine derivatives exert their effects through interaction with serotonin and dopamine (B1211576) receptors. researchgate.nettandfonline.com For example, some piperazine derivatives show high affinity for 5-HT1A receptors, which are implicated in anxiety and depression. researchgate.net Others act as dopamine transporter (DAT) inhibitors. nih.gov
Anti-inflammatory Effects : The anti-inflammatory actions are often linked to the inhibition of key enzymes like COX-2 or the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-1β. nih.govnih.gov
Anti-tumor Effects : In cancer cells, some analogues interfere with cellular ATP reserves, potentially by inhibiting cellular kinases, and can induce senescence-associated cell death. acs.org
Anti-HIV-1 Activity : The primary mechanism for anti-HIV-1 activity in the studied analogues is the antagonism of the CCR5 co-receptor, which blocks the entry of the virus into host cells. plos.orgnih.govnih.gov
Antimycobacterial Activity : While the precise mechanisms for the antimycobacterial effects of these specific analogues are not fully elucidated, they likely involve the inhibition of essential mycobacterial enzymes or disruption of the cell wall synthesis.
Modulation of Neurotransmitter Systems and Synaptic Function
Derivatives of phenylpiperazine are well-documented for their interactions with various neurotransmitter systems, a characteristic largely influenced by the nature and position of substituents on the phenyl ring. cymitquimica.comijrrjournal.com Analogues of trifluoromethylphenylpiperazine (TFMPP), for instance, are known to interact with serotonin (5-HT) and dopamine receptors, often acting as agonists or antagonists, and can influence neurotransmitter reuptake. nih.govnih.gov
In Vitro Studies:
Research on various fluorinated phenylpiperazine analogues has demonstrated significant affinity for multiple receptor subtypes. For example, studies on N,N-disubstituted piperazines containing a trifluoromethylphenyl group have shown binding to serotonin receptors. tandfonline.com Specifically, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) is known to act as an agonist at 5-HT1B and 5-HT1C receptors. nih.gov Furthermore, various fluorophenylpiperazine derivatives have been shown to be antagonists of the human α1β2γ2 GABAA receptor. nih.gov
A study on fluoro analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione, which included a 1-(2,4,5-trifluorophenyl)piperazine (B8676441) moiety, identified compounds with high affinity and selectivity for the α1d-adrenergic receptor. acs.org This highlights the potential for trifluorinated phenylpiperazine structures to interact with adrenergic systems.
Preclinical In Vivo Studies:
Animal studies with TFMPP analogues have demonstrated effects consistent with the modulation of central nervous system activity. For instance, 1-(m-trifluoromethylphenyl)piperazine (TFMPP) has been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats, an effect suggested to be mediated by the stimulation of 5-HT receptors, possibly 5-HT1C or 5-HT1B receptors. nih.gov In other preclinical models, selected fluorophenylpiperazinylalkyl derivatives have exhibited potential antidepressant and anxiolytic effects. tandfonline.com
It is important to note that while these findings for related compounds are informative, specific data for this compound's activity on neurotransmitter systems is not available in the reviewed literature. The precise substitution pattern of the fluorine atoms on the phenyl ring is expected to significantly influence receptor affinity and functional activity.
Interference with DNA Replication and Repair Pathways
There is no specific information available in the reviewed scientific literature to suggest that this compound or its close analogues directly interfere with DNA replication and repair pathways. The primary pharmacological activity of phenylpiperazine derivatives is generally associated with neurotransmitter receptor modulation. researchgate.net Some piperazine derivatives have been investigated for anticancer properties, which can involve interactions with DNA. nih.govnih.gov For instance, certain piperazine-containing purine analogues have been shown to induce apoptosis in cancer cells, potentially through the inhibition of intracellular kinases, which could indirectly relate to cell cycle control and DNA processes. nih.gov However, a direct link to DNA replication and repair mechanisms for trifluorophenylpiperazine analogues has not been established.
Induction of Reactive Oxygen Species (ROS) and Mitochondrial Depolarization
The capacity of piperazine derivatives to induce oxidative stress has been explored in some contexts. For example, a study on piperazine-substituted indole derivatives showed that some of these compounds possess antioxidant activity, scavenging free radicals like DPPH. jrespharm.com Conversely, other research on designer piperazine drugs, including a TFMPP analogue, has indicated that they can cause a decrease in mitochondrial membrane potential in vitro. tandfonline.com Additionally, some novel triazole derivatives incorporating a trifluoromethylphenylpiperazine moiety have been shown to reduce the level of reactive oxygen and nitrogen species (RONS) in cells under induced oxidative stress. researchgate.net
However, there are no specific studies available that have directly investigated the induction of Reactive Oxygen Species (ROS) or mitochondrial depolarization by this compound. Therefore, its potential to cause or mitigate oxidative stress remains uncharacterized.
Tubulin Polymerization and Vinca (B1221190) Alkaloid Binding Inhibition
The inhibition of tubulin polymerization is a mechanism of action for several anticancer drugs, including Vinca alkaloids. acs.org Some piperazine-containing compounds have been investigated for their effects on tubulin. For example, a series of triazolopyrimidines with a trifluorophenyl group were found to promote tubulin polymerization in vitro but, interestingly, did not compete with paclitaxel (B517696) for binding. Instead, they were shown to inhibit the binding of vinca alkaloids to tubulin, suggesting a unique mechanism of interaction. acs.org
Furthermore, novel vindoline-piperazine conjugates, some containing a trifluoromethylphenyl substituent, have been synthesized and evaluated for their antiproliferative activity, which is often linked to tubulin inhibition in the parent Vinca alkaloids. mdpi.com However, it is crucial to emphasize that no studies have specifically examined the effect of this compound on tubulin polymerization or its potential to inhibit Vinca alkaloid binding.
Structure Activity Relationship Sar and Molecular Design of Fluorinated Phenylpiperazines
Impact of Fluorine Substitution Pattern on Biological Activity
The number and position of fluorine atoms on the phenyl ring are critical determinants of a molecule's interaction with its biological target, influencing its affinity, selectivity, and pharmacokinetic profile.
The position of electron-withdrawing groups like fluorine or trifluoromethyl (CF3) dramatically alters receptor affinity. In a series of indazole-based ligands targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors, the placement of a single fluorine atom on the phenylpiperazine moiety had a significant effect. For the 5-HT2A receptor, a para-fluoro substitution resulted in the highest affinity, while moving the fluorine to the meta or ortho position caused an eight- to ten-fold reduction in activity, respectively. nih.gov
Similarly, in a study of dopamine D3 receptor ligands, the introduction of a trifluoromethyl group at the 3-position (meta) of the phenyl ring increased affinity for the D3 receptor without significantly affecting D2 affinity, thereby improving selectivity. acs.org In another series of potential inhibitors for Excitatory Amino Acid Transporters (EAATs), the lead compound featured a 3-(trifluoromethyl)phenyl)piperazine core, highlighting the importance of the meta substitution for activity in that specific context. nih.gov
| Compound Base | Phenyl Substitution | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Indazolyl-propyl-piperazine | Unsubstituted | 5-HT2A | 14.0 | nih.gov |
| Indazolyl-propyl-piperazine | ortho-Fluoro | 5-HT2A | 12.8 | nih.gov |
| Indazolyl-propyl-piperazine | meta-Fluoro | 5-HT2A | 10.1 | nih.gov |
| Indazolyl-propyl-piperazine | para-Fluoro | 5-HT2A | 1.3 | nih.gov |
| Amide-butyl-piperazine | Unsubstituted | D3 | 4.9 | acs.org |
| Amide-butyl-piperazine | 3-Trifluoromethyl | D3 | 1.6 | acs.org |
Increasing the degree of fluorination on the phenyl ring significantly impacts lipophilicity, a key parameter in drug design. While a single fluorine atom has a modest effect on the partition coefficient (π = 0.14), a trifluoromethyl group is substantially more lipophilic (π = 0.88). mdpi.com The 2,4,6-trifluoro substitution pattern would increase lipophilicity and create strong localized dipole moments. Fluorine atoms can act as hydrogen bond acceptors and can enhance the acidity of nearby aromatic protons, potentially leading to stronger interactions with receptor sites. mdpi.comsciforum.net
In a data-driven analysis of aminergic G protein-coupled receptor (GPCR) ligands, fluorination of aromatic rings showed varied effects. While single substitutions in para and ortho positions could improve potency, introducing fluorine at both positions sometimes led to a significant change in activity. mdpi.com This highlights that the effects of multiple fluorine substitutions are not always additive and depend heavily on the specific topology of the receptor's binding pocket. The 2,4,6-trifluoro pattern, by engaging multiple regions of a binding site, could either enhance affinity through favorable interactions or reduce it due to steric hindrance or unfavorable electronic repulsion.
Role of the Piperazine (B1678402) Core Modifications
The piperazine ring is not merely a linker; its conformation and the nature of substituents on its second nitrogen (N4) are pivotal for biological activity.
The N4 atom of the piperazine ring is a key point for structural modification to attach various side chains and terminal moieties. researchgate.net These modifications are crucial for tuning the compound's pharmacological profile, directing it toward specific receptors, and modulating its functional activity (e.g., agonist vs. antagonist).
For instance, in the development of acaricides, substituting the N4 position of a fluorinated phenylpiperazine with alkyl, acyl, or sulfonyl groups led to a wide range of activities. jst.go.jp In the context of CNS targets, attaching long-chain aryl or heteroaryl moieties to the N4 position via an alkyl spacer is a common strategy for creating high-affinity ligands for serotonin and dopamine receptors. acs.orgtandfonline.com The nature of this terminal group is often the primary determinant of receptor selectivity.
The piperazine ring typically adopts a chair conformation. The orientation of the N-phenyl group (axial vs. equatorial) and the conformation of the N4 substituent can influence how the molecule fits into a binding pocket. The energetic barrier to ring inversion is relatively low, allowing the molecule to adapt its shape to the receptor. The presence of bulky substituents on either the phenyl ring or the N4 nitrogen can bias the conformational equilibrium, which can be a key factor in optimizing potency and selectivity. nih.gov
Side Chain and Ancillary Moiety Effects on Potency and Selectivity
The side chain, which typically connects the N4 of the piperazine to a terminal pharmacophore, plays a critical role in determining potency and selectivity. The length, rigidity, and chemical nature of this linker are all important design elements.
Studies on D3/D2 receptor ligands have shown that a four-carbon alkyl chain is often optimal for connecting the phenylpiperazine unit to a terminal amide or heteroaryl group. ijrrjournal.comacs.org In a series of indolebutylpiperazines, optimization of the terminal arylpiperazine moiety was crucial for balancing 5-HT1A receptor agonism and serotonin reuptake inhibition. acs.org Furthermore, research on bitopic ligands for dopamine receptors has demonstrated that the terminal moiety can interact with a secondary, allosteric binding site on the receptor, which is a key mechanism for achieving high subtype selectivity. nih.govupenn.edu
For a compound like 1-(2,4,6-Trifluorophenyl)piperazine to be developed into a selective ligand, the choice of the side chain and terminal group attached to the N4 position would be paramount. For example, attaching a carboxamide group with a specific aromatic or cycloalkyl moiety could direct the molecule's activity towards D3 receptors, while a different terminal group, such as an imidazo[2,1-f]purine-2,4-dione, could confer affinity for 5-HT1A and 5-HT7 receptors. acs.orgtandfonline.com
| Phenylpiperazine Core | Side Chain & Terminal Moiety | Primary Target | Key Finding | Reference |
|---|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine | Butyl-imidazo[1,2-a]pyridine-2-carboxamide | Dopamine D3 | High D3 selectivity (>400-fold vs D2) | acs.org |
| 1-Phenylpiperazine | Butyl-indole-5-carboxamide | 5-HT1A / SERT | Dual agonist/reuptake inhibitor activity | acs.org |
| 1-(2-Fluorophenyl)piperazine | Butyl-imidazo[2,1-f]purine-dione | 5-HT1A / 5-HT7 | Dual 5-HT1A/5-HT7 ligand | tandfonline.com |
| 1-[2-Fluoro-4-methyl-5-(trifluoroethylsulfanyl)phenyl]piperazine | Trifluoromethylsulfonyl | Acaricidal Target | Potent acaricidal activity | jst.go.jp |
Alkyl Chain Length Optimization
The length of the alkyl chain that connects the phenylpiperazine core to another part of the molecule is a crucial determinant of biological activity. acs.org Studies on various classes of phenylpiperazine derivatives have consistently shown that the linker length significantly influences receptor binding affinity and functional activity.
For a series of N-acyl-N-phenylpiperazines, the nature of the linker between the piperazine and an acyl group was explored. While this study did not specifically use a 2,4,6-trifluorophenyl group, it highlights the general principle of linker optimization in the broader phenylpiperazine class. nih.gov
In a study of dopamine D3 receptor antagonists, the importance of a 4-atom linker length between the 4-phenylpiperazine and an aryl amide was demonstrated. nih.govacs.org Shortening the linker from a 4-carbon chain to a 3-carbon chain resulted in a significant decrease in binding affinities for both D3 and D2 receptors. acs.org Molecular dynamics studies suggested that a shorter linker prevents the optimal placement of the secondary pharmacophore in the receptor's binding pocket. acs.org
Similarly, in a series of oroxylin A derivatives, a 4-carbon spacer between the core and a terminal heterocyclic substitute was found to be particularly potent for cellular inhibition in cancer cell lines. nih.gov The length of the chain was identified as an important factor for their potency. nih.gov This principle of an optimal alkyl chain length is a recurring theme in the design of biologically active phenylpiperazine derivatives.
Table 1: Effect of Alkyl Chain Length on Receptor Binding Affinity
| Compound | Linker Length (atoms) | D3R Ki (nM) | D2R Ki (nM) |
| (R)-PG648 | 4 | 0.53 | 300 |
| Compound 8 | 3 | 560 | 7400 |
Data sourced from a study on dopamine D3 receptor antagonists, illustrating the impact of linker length. acs.org Note: (R)-PG648 contains a 2,3-dichlorophenylpiperazine, not a trifluorophenylpiperazine, but demonstrates the principle of linker length optimization.
Incorporation of Different Heterocyclic and Aromatic Fragments
The introduction of various heterocyclic and aromatic fragments to the core structure of this compound is a common strategy to explore new chemical space and modulate biological activity. researchgate.net These fragments can influence the molecule's interaction with its biological target, as well as its physicochemical properties.
The piperazine ring itself is a key heterocyclic fragment, and its substitution pattern is critical. researchgate.net In many biologically active compounds, the piperazine acts as a scaffold to correctly position other pharmacophoric groups. nih.gov
Studies on various phenylpiperazine derivatives have shown that the nature of the aryl group attached to the piperazine is crucial. For instance, in a series of vindoline-piperazine conjugates, derivatives with N-(4-trifluoromethylphenyl) and N-[4-(trifluoromethyl)benzyl] piperazine fragments showed significant anticancer activity. mdpi.com Another study on benzimidazole (B57391) derivatives found that a 4-(4-fluorophenyl)piperazin-1-yl moiety resulted in outstanding activity against several cancer cell lines. nih.gov
The incorporation of other heterocyclic rings, such as imidazo[2,1-f]purine-2,4(3H,8H)-dione, has been explored to develop potential antidepressant agents. tandfonline.com In a study of N-acyl-N-phenylpiperazines, various bicyclic fragments were attached to the piperazine nitrogen, demonstrating how different ring systems can be used to probe the SAR. nih.gov The choice of these fragments can significantly impact the compound's selectivity for different receptors. For example, in a study of ligands for serotonin and dopamine receptors, the imide substructure was varied to understand the steric requirements for binding. acs.org
The fluorine atoms on the phenyl ring of this compound can enhance the acidity of the remaining aromatic hydrogens, increasing the potential for hydrogen bond donation. mdpi.com Additionally, the C-F bond can participate in non-covalent interactions with the target protein, influencing binding affinity. mdpi.com
Stereochemical Considerations in Activity
Stereochemistry plays a pivotal role in the biological activity of many chiral phenylpiperazine derivatives. researchgate.net Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the synthesis and evaluation of individual enantiomers are often necessary to identify the more active and safer stereoisomer.
The chiral resolution of racemic mixtures is a common method to obtain pure enantiomers. nih.gov This can be achieved using techniques like chiral high-performance liquid chromatography (HPLC). nih.govacs.orgnih.gov
In a study of dopamine D3 receptor antagonists, the (R)-enantiomer of BAK2-66, a compound with a chiral secondary alcohol, showed higher D3 receptor affinity and selectivity than its (S)-enantiomer. nih.govacs.org The absolute configurations of the enantiomers were confirmed by X-ray crystallography. nih.govacs.org This highlights the importance of stereochemistry in achieving optimal receptor interaction.
For a series of 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to phenylpiperazines, chiral resolution was successfully performed, emphasizing the importance of stereochemical considerations in this class of compounds. nih.gov The introduction of a trifluoromethyl group, as seen in some phenylpiperazine derivatives, can also create a chiral center, making stereochemical analysis crucial. ontosight.ai
The synthesis of chiral saturated N-heterocycles, including phenylpiperazines, is an active area of research, with various methods being developed to control the stereochemistry of the final products. ethz.ch
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arxiv.org This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.netnih.gov
Derivation of Molecular Descriptors
The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. researchgate.net These descriptors are numerical representations of the chemical and physical properties of the molecules. researchgate.net They can be categorized into several classes:
1D Descriptors: These are the simplest descriptors and are derived from the molecular formula, such as molecular weight and atom counts (e.g., number of fluorine atoms). researchgate.net
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and molecular fingerprints. researchgate.net
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include information about its shape, volume, and surface area. researchgate.net
Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (e.g., Hammett constants), and steric parameters. mdpi.comnih.gov
For fluorinated phenylpiperazines, specific descriptors can be particularly relevant. For example, descriptors related to the number and position of fluorine atoms can capture their electronic and steric influence. doi.orgmdpi.com The descriptor notringO_F_5B, which represents the number of fluorine atoms within five bonds of a non-ring oxygen, was found to have a positive relationship with the inhibitory activity of certain kinase inhibitors. mdpi.com
In a QSAR study of phenylpiperazine derivatives, descriptors such as VR3_Dzp, VE3_Dzi, Kier3, RHSA, and RDF55v were found to be important for predicting anti-proliferative activity. researchgate.net Another study on (phenylpiperazinyl-alkyl) oxindoles used ETSA and RTSA indices, as well as charge at specific atoms, to build predictive models. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Phenylpiperazines
| Descriptor Type | Example Descriptor | Description |
| Constitutional (1D) | a_nF | Number of fluorine atoms. doi.org |
| Topological (2D) | Kier3 | Third-order Kier shape index, related to molecular shape. researchgate.net |
| Geometrical (3D) | VR3_Dzp | A 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor. researchgate.net |
| Physicochemical | logP | Logarithm of the octanol/water partition coefficient, a measure of lipophilicity. doi.org |
| Electronic | Q_RPC+ | Relative positive partial charge. doi.org |
Predictive Models for Biological Activity
Once the molecular descriptors are calculated, various statistical methods can be used to build a QSAR model that correlates these descriptors with the observed biological activity. nih.gov Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly being used to build non-linear QSAR models. arxiv.org
A QSAR study on phenylpiperazine derivatives used a Genetic Function Algorithm with Multilinear Regression to develop models for anti-proliferate activity and toxicity. researchgate.net The resulting models had good statistical parameters, indicating their predictive power. researchgate.net Another study on (phenylpiperazinyl-alkyl) oxindoles employed stepwise regression, principal component regression analysis (PCRA), factor analysis-based MLR (FA-MLR), and PLS to develop predictive models for 5-HT1A receptor inhibition. nih.gov
The validation of a QSAR model is crucial to ensure its reliability. mdpi.com This is typically done using both internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a separate test set of compounds (R²ext). researchgate.netmdpi.com A statistically robust and validated QSAR model can then be used to predict the biological activity of novel fluorinated phenylpiperazine derivatives, aiding in the prioritization of compounds for synthesis and biological testing. arxiv.orgd-nb.info
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule. This technique is crucial for understanding the potential biological targets of a compound and the molecular basis of its activity.
The phenylpiperazine moiety is a well-known pharmacophore found in numerous biologically active compounds, and docking studies have explored its interactions with various targets.
Serotonin (B10506) Receptors: The arylpiperazine structure is a key component for ligands targeting serotonin receptors. scispace.com Docking studies on derivatives have shown that the phenylpiperazine moiety typically docks into a site formed by amino acids in helices 3, 4, 5, and 6 of G-protein-coupled receptors like the 5-HT1A receptor. acs.orgresearchgate.net The nature and position of substituents on the phenyl ring are critical for determining selectivity and affinity for different serotonin receptor subtypes. acs.orgresearchgate.net For example, studies on fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified potent ligands for the 5-HT1A and 5-HT7 receptors, highlighting the importance of this scaffold for antidepressant and anxiolytic drug design.
Kinases: While less common than for GPCRs, studies have investigated piperazine-containing compounds as kinase inhibitors. For instance, novel purine (B94841) analogs featuring a piperazine (B1678402) substituent have been shown through KINOMEscan™ analysis and molecular docking to selectively interact with kinases such as Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and Discoidin Domain-Containing Receptor 2 (DDR2).
DNA: Phenylpiperazine derivatives have been investigated as potential anticancer agents that interact with DNA and associated enzymes. nih.gov Molecular docking studies on 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety showed their ability to bind to the DNA-topoisomerase II complex and the minor groove of DNA. nih.govmdpi.com These interactions are often stabilized by hydrogen bonds with key amino acid residues like Aspartate. nih.gov Similarly, quinolone derivatives with a piperazine component have been docked into the active site of DNA-topoisomerase I, suggesting a mechanism for their cytotoxic activity.
Docking simulations are instrumental in predicting how a ligand binds to its target and the strength of this interaction, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki or IC50).
Studies on various arylpiperazine derivatives have consistently shown that the binding is primarily driven by hydrophobic interactions between the phenyl ring of the ligand and nonpolar residues in the receptor's binding pocket. nih.gov The presence of fluorine atoms, as in 1-(2,4,6-Trifluorophenyl)piperazine, is expected to enhance these hydrophobic interactions and can also participate in other specific contacts like halogen bonds.
For a series of arylpiperazine derivatives designed as androgen receptor (AR) antagonists, docking studies revealed that the compounds bind primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.gov The predicted binding affinities for these analogs were found to be in the low micromolar range. For example, the IC50 value for 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazine against the AR was 0.65 µM. nih.gov
| Compound/Analog | Target | Metric | Value | Reference |
|---|---|---|---|---|
| 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazine | Androgen Receptor (AR) | IC50 | 0.65 µM | nih.gov |
| 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-(trifluoromethyl)phenyl)piperazine | Androgen Receptor (AR) | IC50 | 0.76 µM | nih.gov |
| Quinolone Derivative 8i (with trifluoromethylphenyl moiety) | A549 Cancer Cell Line | IC50 | 0.009 µM | |
| Indole (B1671886) derivative with 4-(3-trifluoromethylphenyl)piperazine | COX-2 (docking) | Binding Energy | -10.2 kcal/mol |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity, independent of a biological receptor.
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
A detailed DFT study on the closely related analog, 1-(m-(trifluoromethyl)phenyl)piperazine (TFMPP), calculated the HOMO and LUMO energies. nih.gov The results showed that the charge transfer predominantly occurs within the molecule. nih.gov Theoretical calculations on various substituted phenylpiperazines have been performed to determine these values. dergipark.org.tr
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For TFMPP, MEP analysis has been performed to understand its reactive sites. nih.gov The negative potential regions are generally localized over electronegative atoms like fluorine and nitrogen, indicating them as sites for electrophilic attack, while positive regions are found around the hydrogen atoms. nih.gov
| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1-(m-trifluoromethylphenyl)piperazine (TFMPP) | -6.53 | -1.45 | 5.08 | nih.gov |
| 1-(4-Chlorophenyl)piperazine | -5.60 | -0.78 | 4.82 | dergipark.org.tr |
| N-phenylpropanamide derivative with m-CF3 group | -7.128 | -1.491 | 5.637 | nih.gov |
The piperazine ring typically adopts a stable chair conformation to minimize steric strain. scispace.comdergipark.org.tr Conformational analysis of phenylpiperazine derivatives using DFT confirms this preference. scispace.com Studies on 1-(2-nitrophenyl)piperazine (B181537) and 1-(m-chlorophenyl)piperazine show that the most stable conformation involves the piperazine ring in a chair form with the phenyl group oriented equatorially. scispace.com This arrangement minimizes steric hindrance between the phenyl ring and the hydrogens on the piperazine ring. A similar equatorial preference would be expected for the 2,4,6-trifluorophenyl group.
Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. The piperazine ring, being an electron-rich system, can contribute to the NLO properties of a molecule. mdpi.com The NLO response is related to the first-order hyperpolarizability (β) of the molecule. DFT calculations are used to predict these properties.
For 1-(m-chlorophenyl)piperazine, DFT calculations have been used to determine its NLO properties. A study on N-(2,6-dimethylphenyl)-1-piperazineacetamide calculated a first-order hyperpolarizability of 1.3 × 10⁻³⁰ esu, suggesting potential for NLO applications. The introduction of strong electron-withdrawing groups, such as the three fluorine atoms in this compound, connected to the π-system of the phenyl ring via the piperazine nitrogen, could potentially enhance these NLO properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. For phenyl-piperazine derivatives, MD simulations provide critical insights into how these compounds interact with protein targets, revealing the stability of the ligand-protein complex and any conformational changes that occur upon binding.
Ligand-Protein Complex Stability and Dynamics
The stability of a ligand within a protein's binding pocket is a key determinant of its potential efficacy. MD simulations are used to assess this stability by tracking various parameters over the course of the simulation, typically lasting for nanoseconds or even microseconds.
In studies of phenyl-piperazine scaffolds, researchers have used MD simulations to confirm that these compounds remain stably bound to their target proteins. For example, simulations of phenyl-piperazine inhibitors targeting the eIF4A1 helicase showed sustained interactions with key amino acid residues in the ATP-binding site, indicating a stable binding mode. nih.gov Key interactions often include hydrogen bonds between the piperazine nitrogen and protein residues, as well as π-stacking interactions involving the phenyl ring. nih.gov
To quantify the stability, researchers analyze several metrics:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of the ligand's position from its initial docked pose. A low and stable RMSD value over time suggests the ligand has found a stable binding conformation.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable complex.
Interaction Energy: Calculating the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein provides a quantitative measure of binding affinity.
Studies on related 1-phenyl-piperazine (PP) analogs binding to monoamine transporters have also employed MD simulations to test the stability of binding modes identified through docking. nih.gov These simulations measure distances between the ligand and key residues, such as Asp98 in the human serotonin transporter (hSERT), to confirm the stability of crucial interactions. nih.gov
Table 1: Illustrative Example of MD Simulation Data for a Phenyl-Piperazine Ligand-Protein Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds | Ligand-Protein Interaction Energy (kcal/mol) |
| 0 | 0.0 | 4 | -55.2 |
| 10 | 1.2 | 3 | -52.8 |
| 20 | 1.5 | 3 | -53.1 |
| 30 | 1.4 | 4 | -54.5 |
| 40 | 1.6 | 3 | -53.9 |
| 50 | 1.5 | 3 | -54.2 |
| 60 | 1.7 | 2 | -51.7 |
| 70 | 1.6 | 3 | -53.8 |
| 80 | 1.5 | 4 | -55.0 |
| 90 | 1.6 | 3 | -54.1 |
| 100 | 1.5 | 3 | -54.3 |
This table is a representative example and does not reflect data from a specific study on this compound.
Conformational Changes and Induced Fit Mechanisms
Proteins are not rigid structures; they are dynamic entities that can change their shape upon binding to a ligand. This phenomenon is often described by the "induced fit" model, where the protein's active site molds itself to accommodate the ligand, leading to a more stable complex.
MD simulations are instrumental in visualizing and understanding these conformational changes. For phenyl-piperazine derivatives, simulations have revealed significant protein dynamics. For instance, the binding of a phenyl-piperazine compound, UM139, to eIF4A1 was shown to induce a full "domain closure" of the protein, a conformational change essential for its function. nih.gov In contrast, a weaker inhibitor caused only transient and partial domain closure, highlighting how MD can correlate structural dynamics with biological activity. nih.gov
The process often begins with induced fit docking (IFD) , a computational technique that allows both the ligand and the protein's binding site to be flexible during the docking process. nih.govsrce.hr This is particularly important for piperazine-containing compounds, as the piperazine ring can adopt multiple low-energy conformations, such as the chair and twist-boat forms. nih.gov Following IFD, MD simulations are run to validate the stability of the resulting poses and observe the full extent of the induced conformational changes over a longer timescale. nih.govschrodinger.com
Virtual Screening and De Novo Design Strategies
The this compound scaffold is a valuable starting point for discovering new drug candidates through virtual screening and de novo design.
Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.gov The process is typically hierarchical:
Library Preparation: A large database of compounds (from millions to over a billion) is prepared. researchgate.netnih.gov
Ligand-Based or Structure-Based Filtering:
Ligand-Based: If known active molecules exist, new compounds are searched for based on similarity (e.g., 2D fingerprint or 3D shape) to the known actives.
Structure-Based: If the 3D structure of the protein target is known, compounds from the library are "docked" into the binding site. researchgate.net
Scoring and Ranking: Docked compounds are scored based on their predicted binding affinity and interactions. Top-scoring compounds are selected.
Post-Processing: Further refinement, such as calculating binding free energies using MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), is often performed.
Experimental Validation: A small number of the most promising candidates are purchased and tested in biological assays. nih.gov
The phenyl-piperazine core is a common "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple protein targets. researchgate.net Therefore, a compound like this compound could serve as a query for similarity searches or as a fragment to be elaborated upon in structure-based screening.
De Novo Design is a computational strategy for designing novel molecules from scratch. nih.gov Instead of screening existing libraries, algorithms build new molecules atom-by-atom or fragment-by-fragment within the constraints of the protein's binding site. The this compound moiety could be used as a starting fragment in a de novo design workflow, where software suggests modifications or additions to optimize binding affinity and other desirable properties. Recent advances have even incorporated deep reinforcement learning for de novo design, successfully identifying novel piperazine-containing inhibitors. biorxiv.org
Table 2: Example of a Virtual Screening Cascade to Identify Novel Kinase Inhibitors
| Stage | Method | Purpose | Number of Compounds |
| 1 | Database Compilation | Assemble a large library of purchasable compounds. | ~2,000,000 |
| 2 | Ligand-Based Screening | Filter based on 3D shape and pharmacophore similarity to a known inhibitor (or a scaffold like phenyl-piperazine). | ~20,000 |
| 3 | Structure-Based Docking (Standard Precision) | Dock remaining compounds into the kinase ATP-binding site. | ~2,000 |
| 4 | Structure-Based Docking (Extra Precision) | Re-dock top hits with a more accurate scoring function. | ~200 |
| 5 | Visual Inspection & Filtering | Manually inspect binding poses and filter by chemical properties. | ~50 |
| 6 | Experimental Assay | Purchase and test final candidates for biological activity. | ~50 |
This table represents a typical workflow and is for illustrative purposes.
Medicinal Chemistry Development and Preclinical Drug Discovery Considerations
Lead Compound Identification and Optimization
The discovery of a lead compound—a chemical starting point for drug design—can originate from various sources, including high-throughput screening (HTS) of large compound libraries, fragment-based screening, or the modification of known active molecules. Phenylpiperazine derivatives are frequently identified as hits in such screens due to their ability to interact with a wide range of biological targets, especially neurotransmitter receptors and transporters. researchgate.netunodc.org
For instance, the discovery of the NK₁ receptor antagonist Vestipitant began with HTS, which identified an initial hit that was subsequently optimized through medicinal chemistry efforts to improve potency and selectivity. acs.org A similar path was followed for Torin1, an mTOR inhibitor, which was developed from a quinoline (B57606) lead identified in a biochemical assay. scispace.com The optimization process typically involves synthesizing a library of analogs to establish structure-activity relationships (SAR). In the case of a scaffold like 1-(2,4,6-Trifluorophenyl)piperazine, optimization would involve modifying both the aryl ring and the second nitrogen of the piperazine (B1678402). For example, initial studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues showed that the parent compound had no activity against M. tuberculosis, indicating that substitutions on the piperazine nitrogen were critical for whole-cell activity. nih.gov This highlights the importance of systematic modification to convert a hit into a viable lead compound.
Strategies for Improving Target Affinity and Selectivity
Once a lead is identified, a primary goal of medicinal chemistry is to enhance its binding affinity for the intended target while minimizing its interaction with other targets to reduce potential side effects. This is achieved through systematic SAR studies. For arylpiperazines, modifications typically focus on two key areas: the substitution pattern on the aromatic ring and the nature of the substituent on the second piperazine nitrogen.
The trifluorophenyl group is a key feature influencing bioactivity. The number and position of fluorine atoms can drastically alter a compound's properties. For example, in a series of N,N-disubstituted piperazines targeting neuronal nicotinic acetylcholine (B1216132) receptors, the choice of aryl group was critical for achieving selectivity. ijrrjournal.com Similarly, studies on ligands for dopamine (B1211576) and serotonin (B10506) receptors showed that introducing substituents at the ortho position of the phenyl ring was the most preferred modification for enhancing binding to the dopamine D₂ receptor. nih.gov The trifluoromethyl group, in particular, is known to increase metabolic stability and can modulate how the compound interacts with biological targets. cymitquimica.com
The substituent at the N-4 position of the piperazine ring is equally important. In a series of potential plant activators, trifluoromethyl pyridine (B92270) piperazine derivatives were synthesized with various benzyl (B1604629) groups at the N-4 position. The results showed that specific substitutions, such as a 2-chloro-4-fluorobenzyl group, led to significantly higher protective activity against viruses compared to other patterns. frontiersin.org This demonstrates that even subtle changes to this part of the molecule can have a profound impact on biological function.
Below is a table summarizing key SAR findings for related piperazine derivatives.
| Parent Scaffold/Analogue | Modification | Target/Assay | Effect on Activity/Selectivity |
| Phenylpiperazine | Introduction of ortho-substituent on phenyl ring | Dopamine D₂ Receptor | Increased binding affinity. nih.gov |
| Trifluoromethyl Pyridine Piperazine | Addition of 2-chloro-4-fluorobenzyl group at N-4 | Antiviral (TMV) Protective Activity | Higher protective activity compared to other benzyl substitutions. frontiersin.org |
| 1-(5-isoquinolinesulfonyl)piperazine | Replacement of cyclohexyl ring with smaller rings (e.g., cyclobutyl) | M. tuberculosis IMPDH Inhibition | Decreased inhibitory activity. nih.gov |
| Arylpiperazine | Introduction of a pyrimidinyl moiety at N-4 | Cytotoxicity (DU145 Prostate Cancer Cells) | Increased cytotoxic activity. mdpi.com |
| Trifluoromethylphenylpiperazine | N-alkylation with methylenedioxybenzyl groups | Serotonin Receptor Binding | Altered binding affinities depending on isomer configuration. oup.com |
Approaches to Overcome Drug Resistance Mechanisms
Drug resistance is a major obstacle in the treatment of diseases like cancer and infectious diseases. Medicinal chemists are actively developing strategies to circumvent these resistance mechanisms, which include increased drug efflux by transporters like P-glycoprotein (P-gp or MDR1) and target mutations. frontiersin.orgfrontiersin.org
One common mechanism of resistance to PARP inhibitors (PARPi) in cancer therapy is the restoration of homologous recombination (HR) function in tumor cells. mdpi.com Another is the overexpression of drug efflux pumps, which reduces the intracellular concentration of the therapeutic agent. frontiersin.orgfrontiersin.org Novel compounds are being designed to be less susceptible to these mechanisms. For example, in the development of new PARP inhibitors, a series of 4-hydroxyquinazoline (B93491) derivatives was designed to enhance sensitivity in primary PARPi-resistant cell lines. nih.gov Molecular modeling suggested that specific hydrogen bonding interactions were key to overcoming resistance. nih.gov
Arylpiperazine derivatives can be designed to evade efflux pumps or to have activity against resistant targets. The physicochemical properties conferred by the 2,4,6-trifluorophenyl group—such as increased lipophilicity and altered electronic distribution—could influence a molecule's susceptibility to efflux by P-gp. Furthermore, by creating derivatives that inhibit multiple targets, it may be possible to overcome resistance pathways. For example, multi-target ligands have been designed as antidepressants to interact with several receptors and transporters simultaneously, a strategy that could be adapted to address resistance. nih.gov
Development of Novel Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological systems, allowing researchers to identify protein targets, elucidate mechanisms of action, and validate drug targets. A lead compound or an optimized drug candidate can serve as the scaffold for a chemical probe. Typically, this involves incorporating two key functionalities: a photoreactive group for covalent cross-linking to the target protein and a bioorthogonal handle (e.g., an alkyne or azide) for subsequent visualization or enrichment. lstmed.ac.uk
The development of such probes has been demonstrated for scaffolds related to this compound. For example, photoaffinity labeling probes were designed to investigate the targets of antimalarial compounds, incorporating a diazirine photoreactive group and a terminal alkyne handle. lstmed.ac.uk In another instance, Torin1, an mTOR inhibitor, was developed into a useful probe for studying mTOR-dependent pathways. scispace.com A photoaffinity probe based on a trifluoromethylphenyl)piperazine structure, p-azido-PAPP, has also been reported, demonstrating the utility of this scaffold in creating tools for chemical biology. nih.gov The synthesis of these probes involves multi-step chemical reactions to attach the necessary groups without disrupting the core structure's ability to bind to its target. lstmed.ac.uk These probes are invaluable for target engagement studies and proteomic experiments to understand the full biological impact of a class of compounds.
Conclusion and Future Directions in Research on 1 2,4,6 Trifluorophenyl Piperazine
Summary of Key Academic Findings
Academic research specifically focused on 1-(2,4,6-Trifluorophenyl)piperazine is limited. The compound is commercially available from several chemical suppliers, indicating its use as a building block in synthetic chemistry. One notable mention in the literature is its inclusion in a patent for sulfonylpiperazine compounds, where it is part of the claimed chemical space for potential therapeutic agents. Specifically, the compound 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2,4,6-trifluorophenyl)sulfonylpiperazine has been synthesized, suggesting an interest in the physicochemical properties conferred by the 2,4,6-trifluorophenyl moiety. rsc.org
The trifluoromethyl group is a common feature in medicinal chemistry, known to enhance properties such as metabolic stability and lipophilicity, which can in turn modulate a compound's interaction with biological targets. cymitquimica.com The presence of three fluorine atoms on the phenyl ring of this compound is expected to significantly influence its electronic properties and binding affinities compared to its less fluorinated or non-fluorinated counterparts.
Identification of Remaining Research Challenges
The primary and most significant research challenge concerning this compound is the profound lack of published biological data. While its chemical synthesis and availability are established, its pharmacological profile remains a black box. Key challenges include:
Absence of Pharmacological Screening: There is no readily available data on the compound's activity in any biological assay, including its potential targets, efficacy, and potency.
Unknown Mechanism of Action: Without biological screening, the mechanism by which this compound might exert any physiological effect is entirely unknown.
Limited Structure-Activity Relationship (SAR) Studies: While SAR studies exist for various piperazine (B1678402) derivatives, there is a lack of specific data for analogues of this compound. nih.govnih.gov This hinders the rational design of more potent or selective compounds based on its scaffold.
Toxicity Profile: The in vitro and in vivo toxicity of this compound has not been reported, which is a critical hurdle for any potential therapeutic development.
Promising Avenues for Further Investigation
Given the known activities of related phenylpiperazine compounds, several promising avenues for future research on this compound can be proposed:
Systematic Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, is a crucial first step.
Neuropharmacological Profiling: Many piperazine derivatives exhibit activity at serotonin (B10506) and dopamine (B1211576) receptors. nih.govijrrjournal.com Investigating the binding affinity and functional activity of this compound at these receptors could reveal potential applications in neuropsychiatric disorders.
Anticancer Evaluation: The piperazine scaffold is present in numerous anticancer agents. nih.govnih.govmdpi.com Screening this compound and its derivatives against a panel of cancer cell lines could uncover potential antiproliferative effects.
Anti-infective Screening: Piperazine derivatives have also been explored for their antibacterial and antifungal properties. mdpi.comnih.govnih.govderpharmachemica.com Evaluating the compound's efficacy against various pathogens would be a worthwhile endeavor.
Comparative SAR Studies: Synthesizing and testing a series of analogues with varied substitution patterns on the phenyl ring and modifications to the piperazine core would help to establish a clear structure-activity relationship, guiding future drug design.
Potential Contribution to Specific Therapeutic Areas (e.g., Oncology, Neuropharmacology, Anti-infectives)
While speculative without direct evidence, the potential contributions of this compound to various therapeutic areas can be hypothesized based on the activities of its structural relatives.
Oncology: The piperazine moiety is a "privileged structure" in medicinal chemistry and is found in several approved anticancer drugs. nih.govmdpi.com For instance, derivatives of phenylpiperazine have been investigated as potential topoisomerase II inhibitors. nih.gov The unique electronic properties of the 2,4,6-trifluorophenyl group could lead to novel interactions with oncological targets, potentially offering a new scaffold for the development of selective and potent anticancer agents.
Neuropharmacology: Phenylpiperazines are well-known for their interactions with central nervous system receptors, particularly serotonin (5-HT) and dopamine receptors. nih.govijrrjournal.comresearchgate.net For example, 1-(m-trifluoromethylphenyl)piperazine (TFMPP) is a known 5-HT receptor agonist. nih.gov It is plausible that this compound could also modulate these receptors, potentially leading to applications as an antidepressant, anxiolytic, or antipsychotic agent. rsc.org The specific substitution pattern might confer a unique selectivity profile, which is a key challenge in neuropharmacology.
Anti-infectives: The piperazine ring is a core component of several anti-infective agents. mdpi.comnih.govnih.govderpharmachemica.commdpi.com Research has shown that certain phenylpiperazine derivatives possess antibacterial and antimycobacterial activity. nih.gov The lipophilicity and electronic nature of the trifluorinated phenyl ring in this compound could enhance its ability to penetrate microbial cell membranes, making it a candidate for development as a novel antibiotic or antifungal drug.
Q & A
Q. How can researchers optimize the synthesis of 1-(2,4,6-Trifluorophenyl)piperazine to improve yield and purity?
Synthetic optimization involves selecting reaction conditions (e.g., temperature, solvent ratio) and catalysts. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols, as demonstrated in analogous piperazine derivatives, can enhance regioselectivity . Key steps include:
- Solvent selection : Use a H₂O:DCM (1:2) mixture to balance reactivity and solubility .
- Catalyst optimization : CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) improves reaction efficiency .
- Purification : Employ silica gel chromatography (ethyl acetate:hexane, 1:8) or HPLC for high-purity isolation .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms fluorinated aromatic integration .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (<1%) .
- X-ray crystallography : Resolves steric effects of the trifluorophenyl group and piperazine conformation .
Q. How does the trifluorophenyl group influence the compound’s stability under varying pH and temperature conditions?
- pH stability : The electron-withdrawing fluorine substituents enhance resistance to hydrolysis in acidic/basic media. Stability assays (e.g., HPLC monitoring at 25–60°C) are recommended .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (>150°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound derivatives for serotonin receptors?
- Experimental validation : Replicate assays using standardized conditions (e.g., radioligand displacement with 5-HT₁A/2A receptors) .
- Control variables : Account for buffer composition (e.g., Tris vs. HEPES) and cell membrane preparation methods, which affect Kᵢ values .
- Computational docking : Compare binding poses using Schrödinger Suite or AutoDock to identify steric clashes or electronic mismatches .
Q. What strategies are effective for designing derivatives with enhanced blood-brain barrier (BBB) penetration?
- Lipophilicity modulation : Introduce alkyl groups (e.g., trifluoroethyl) to balance logP (target 2–3) while retaining solubility .
- P-glycoprotein evasion : Replace bulky substituents with smaller fluorinated groups to reduce efflux .
- In silico prediction : Use BBB-specific permeability models in MOE or ChemAxon .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
- Systematic solubility profiling : Test in PBS, DMSO, and ethanol at 25°C/37°C, noting fluorophenyl-driven hydrophobicity .
- pKa adjustments : Refer to thermodynamic data (ΔH°, ΔS°) for piperazine analogs to predict protonation states affecting solubility .
Methodological Challenges
Q. What experimental designs are recommended for studying metabolic pathways of this compound in hepatic microsomes?
- Phase I metabolism : Incubate with NADPH-regenerating systems and LC-MS/MS analysis to detect hydroxylated or N-dealkylated metabolites .
- CYP enzyme inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic routes .
Q. How should researchers handle conflicting computational predictions versus experimental bioactivity data?
- Force field refinement : Adjust parameters in Gaussian or ORCA for fluorine’s electronegativity and van der Waals radii .
- Free energy perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
